4-Methylquinolin-6-ol
Overview
Description
4-Methylquinolin-6-ol is a useful research chemical for organic synthesis and other chemical processes . It has a molecular weight of 159.18 and a molecular formula of C10H9NO .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been widely reported in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The IUPAC name is this compound .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized and functionalized for biological and pharmaceutical activities . Various synthesis protocols have been reported in the literature for the construction of the quinoline scaffold .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 321.8±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 48.9±0.3 cm³, and it has 2 hydrogen bond acceptors and 1 hydrogen bond donor .Scientific Research Applications
1. Environmental Cleanup
4-Methylquinolin-6-ol and its analogues are involved in the aerobic biodegradation of certain contaminants. Research has identified that a soil bacterium, strain Lep1, can utilize 4-methylquinoline as a carbon and energy source, aiding in the degradation of this compound under aerobic conditions. This discovery is significant for environmental bioremediation, particularly in treating groundwater contaminated with N-heterocyclic aromatic compounds from coal gasification and wood treatment processes (Sutton et al., 1996).
2. Food Preservation
Studies on Citrullus colocynthis fruits have revealed the antimicrobial potentials of 4-methylquinoline and its analogues. These compounds have shown effectiveness against various foodborne bacteria, suggesting their potential application as natural preservatives in the food industry. The structure-activity relationships of these compounds indicate their significant role in developing eco-friendly food supplemental agents and pharmaceuticals (Min-Gi Kim et al., 2014).
3. Anticancer Research
In medicinal chemistry, derivatives of 4-methylquinoline have been investigated for their anticancer properties. For example, the compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-methylquinoline, has demonstrated potent apoptosis induction and efficacy in various cancer models, including high blood-brain barrier penetration. This highlights the compound's potential as an anticancer clinical candidate (Sirisoma et al., 2009).
4. Corrosion Inhibition
This compound derivatives have been studied for their anti-corrosion properties, particularly in protecting carbon steel in acidic environments. Their ability to form a protective film on metal surfaces significantly reduces corrosion, making these compounds valuable in industrial applications where corrosion resistance is crucial (Bouassiria et al., 2021).
5. Agricultural Pesticides
Compounds derived from 4-methylquinoline have shown acaricidal and insecticidal efficacy, particularly against certain mites and grain weevils. This suggests their potential application as natural pesticides in agriculture, offering an eco-friendly alternative to synthetic pesticides (Jeon & Lee, 2014).
Mechanism of Action
While the specific mechanism of action for 4-Methylquinolin-6-ol is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities. They are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety and Hazards
Future Directions
While the specific future directions for 4-Methylquinolin-6-ol are not mentioned in the search results, quinoline and its derivatives have been the subject of many research reports due to their versatile applications in various fields . There is a need to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
4-methylquinolin-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-11-10-3-2-8(12)6-9(7)10/h2-6,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCLQXFVKXKSMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279599 | |
Record name | 4-methylquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5429-01-6 | |
Record name | NSC13344 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13344 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-methylquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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